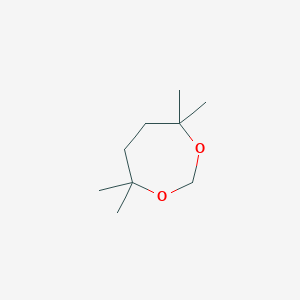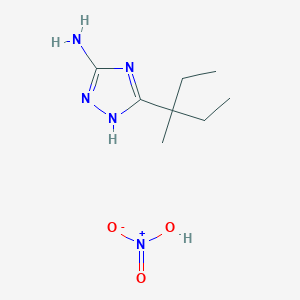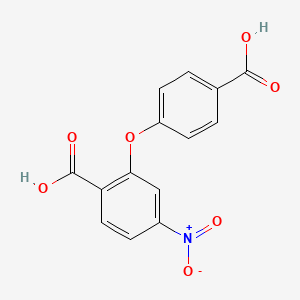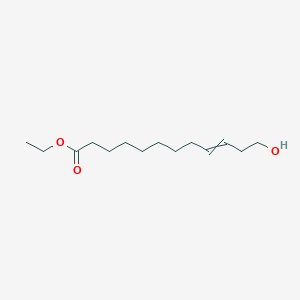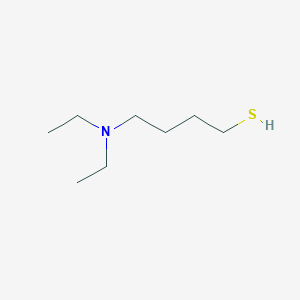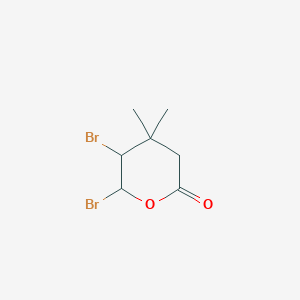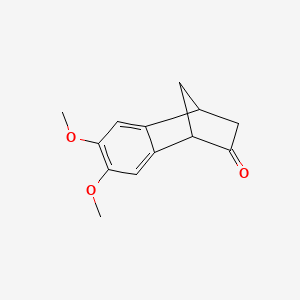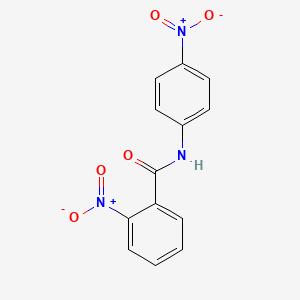
2-nitro-N-(4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(4-nitrophenyl)benzamide is a compound that belongs to the class of benzanilides. It is characterized by the presence of nitro groups attached to both the benzamide and phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-nitro-N-(4-nitrophenyl)benzamide can be synthesized through a reaction involving 4-nitrobenzoyl chloride and 4-nitroaniline. The process typically involves the following steps :
Preparation of 4-nitrobenzoyl chloride: This is achieved by reacting 4-nitrobenzoic acid with thionyl chloride in the presence of a catalyst.
Formation of this compound: The 4-nitrobenzoyl chloride is then reacted with 4-nitroaniline in dry tetrahydrofuran (THF) under a nitrogen atmosphere at reflux for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: The major product is the corresponding diamine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-nitro-N-(4-nitrophenyl)benzamide has been explored for its applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor ligands.
Medicine: Some derivatives exhibit anticancer and antimicrobial activities.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-nitro-N-(4-nitrophenyl)benzamide and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit tyrosine kinase enzymes, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-nitrobenzamide
- 4-nitrobenzamide
- 2,3-dimethoxy-N-(4-nitrophenyl)benzamide
Comparison
2-nitro-N-(4-nitrophenyl)benzamide is unique due to the presence of nitro groups on both the benzamide and phenyl rings, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing a variety of bioactive compounds and materials .
Properties
CAS No. |
78411-60-6 |
|---|---|
Molecular Formula |
C13H9N3O5 |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
2-nitro-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9N3O5/c17-13(11-3-1-2-4-12(11)16(20)21)14-9-5-7-10(8-6-9)15(18)19/h1-8H,(H,14,17) |
InChI Key |
HJQUZRLDWPFKFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid](/img/structure/B14431552.png)
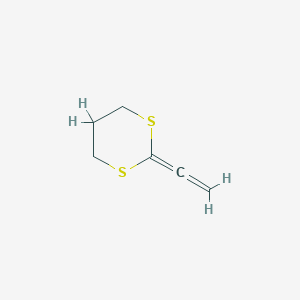
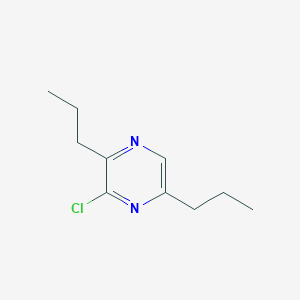
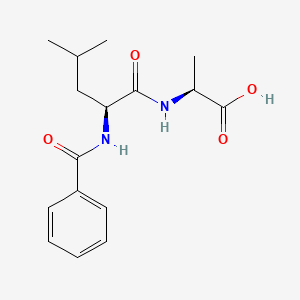
![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
